[4-(2-Chlorobenzyl)piperazin-1-yl](1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
CAS No.:
Cat. No.: VC14787943
Molecular Formula: C20H25ClN4O
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25ClN4O |
|---|---|
| Molecular Weight | 372.9 g/mol |
| IUPAC Name | [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C20H25ClN4O/c21-17-8-5-4-6-15(17)14-24-10-12-25(13-11-24)20(26)19-16-7-2-1-3-9-18(16)22-23-19/h4-6,8H,1-3,7,9-14H2,(H,22,23) |
| Standard InChI Key | KFEJSSAEAWXBFM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4Cl |
Introduction
Synthesis Methods
While specific synthesis methods for 4-(2-Chlorobenzyl)piperazin-1-ylmethanone are not detailed in the available literature, general approaches for synthesizing similar compounds involve:
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Condensation Reactions: Forming the pyrazole ring through condensation reactions involving hydrazine derivatives.
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Alkylation: Attaching the 2-chlorobenzyl group to the piperazine ring via alkylation.
Biological Activity and Potential Applications
Piperazine derivatives often exhibit a range of biological activities, including:
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Antidepressant: Compounds like 1-(2-Chlorobenzyl)piperazine have shown antidepressant properties.
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Antitumor: Derivatives such as 1-(4-Methylpiperazin-1-yl)pyrazole have demonstrated antitumor activity.
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Antimicrobial: Fluorobenzyl-substituted piperazines have been studied for their antimicrobial effects.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Chlorobenzyl)piperazine | Piperazine core with chlorobenzyl | Antidepressant |
| 1-(4-Methylpiperazin-1-yl)pyrazole | Methylpiperazine linked to pyrazole | Antitumor |
| 2-(4-Fluorobenzyl)piperazine | Fluorobenzyl group on piperazine | Antimicrobial |
Research Findings and Future Directions
Given the limited specific data on 4-(2-Chlorobenzyl)piperazin-1-ylmethanone, further research is needed to explore its pharmacological properties and potential therapeutic applications. Interaction studies with biological targets would be crucial for understanding its pharmacodynamics.
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